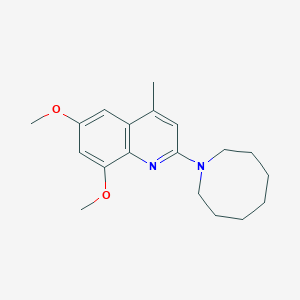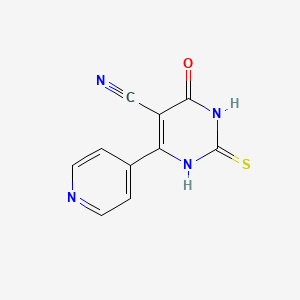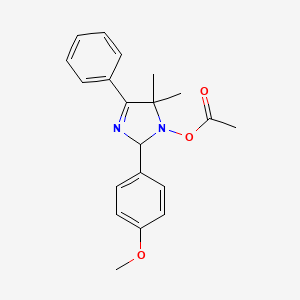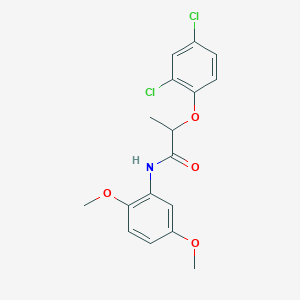
10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine, also known as tacrine, is a chemical compound that is widely used in scientific research. Tacrine is a potent acetylcholinesterase inhibitor, which means that it can increase the levels of acetylcholine in the brain. This neurotransmitter is involved in a wide range of physiological processes, including memory, learning, and muscle function.
科学研究应用
Tacrine has been extensively studied for its potential therapeutic applications in Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain. These abnormal protein deposits lead to the loss of neurons and cognitive decline. Tacrine is believed to improve cognitive function in Alzheimer's disease patients by inhibiting acetylcholinesterase and increasing the levels of acetylcholine in the brain.
作用机制
Tacrine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine can increase the levels of acetylcholine in the brain, which can improve cognitive function. Tacrine also has other mechanisms of action, including the inhibition of beta-amyloid aggregation and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
Tacrine has been shown to have a wide range of biochemical and physiological effects. In addition to its acetylcholinesterase inhibitory activity, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine has been shown to inhibit the aggregation of beta-amyloid, a protein that is believed to be involved in the pathogenesis of Alzheimer's disease. Tacrine has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
Tacrine has several advantages for use in lab experiments. It is a potent acetylcholinesterase inhibitor, which makes it a useful tool for studying the role of acetylcholine in the brain. Tacrine is also relatively inexpensive and easy to synthesize. However, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine has several limitations. It has a short half-life and is rapidly metabolized in the liver, which can make it difficult to maintain stable levels in the body. Additionally, 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine has been shown to have hepatotoxic effects, which can limit its use in long-term studies.
未来方向
There are several future directions for research on 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors. Another area of interest is the use of 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine in combination with other drugs for the treatment of Alzheimer's disease. Additionally, there is interest in the development of 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine derivatives that have improved pharmacokinetic properties and reduced hepatotoxicity. Finally, there is interest in the use of 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine as a tool for studying the role of acetylcholine in other physiological processes, such as muscle function and pain perception.
合成方法
Tacrine was first synthesized in 1949 by the American chemist Povl Krogsgaard-Larsen. The synthesis method involves the reaction of 2,6-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and aluminum chloride to obtain 10-acetyl-5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine. The yield of this synthesis method is typically around 50%.
属性
IUPAC Name |
1-(5-methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-12-9-10-14-16(11-12)20(13(2)21)18-15(19(14,3)4)7-6-8-17(18)22-5/h6-8,12,14,16H,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYIWEVXNSASAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)N(C3=C(C2(C)C)C=CC=C3OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxy-3,9,9-trimethyl-1,2,3,4,4a,9a-hexahydroacridin-10-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)

![1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5122866.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5122874.png)


![2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5122890.png)
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5122898.png)
![4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5122915.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5122919.png)